molecular formula C22H19NO2 B14176640 3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole CAS No. 857380-32-6

3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole

Cat. No.: B14176640
CAS No.: 857380-32-6
M. Wt: 329.4 g/mol
InChI Key: MNTQKXIYMYPGBP-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenoxy group attached to a phenyl ring, which is further connected to a methylated indole core. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenol with 2-bromophenylboronic acid under Suzuki coupling conditions to form 2-(4-methoxyphenoxy)phenylboronic acid. This intermediate is then subjected to a cyclization reaction with 1-methylindole in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenyl ring can be reduced under specific conditions.

    Substitution: The indole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole is unique due to its specific structural features, such as the methoxyphenoxy group and the methylated indole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

857380-32-6

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenoxy)phenyl]-1-methylindole

InChI

InChI=1S/C22H19NO2/c1-23-15-20(18-7-3-5-9-21(18)23)19-8-4-6-10-22(19)25-17-13-11-16(24-2)12-14-17/h3-15H,1-2H3

InChI Key

MNTQKXIYMYPGBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CC=CC=C3OC4=CC=C(C=C4)OC

Origin of Product

United States

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